molecular formula C11H12BrNO2 B13608429 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine

Cat. No.: B13608429
M. Wt: 270.12 g/mol
InChI Key: YOQXTMPFKNSDGT-OWOJBTEDSA-N
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Description

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine is a chemical compound that features a brominated benzodioxin ring system attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine typically involves the bromination of a benzodioxin precursor followed by the introduction of the prop-2-en-1-amine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzodioxin ring. Subsequent reactions with appropriate amine precursors under controlled conditions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The brominated benzodioxin ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-amine

InChI

InChI=1S/C11H12BrNO2/c12-9-6-8(2-1-3-13)7-10-11(9)15-5-4-14-10/h1-2,6-7H,3-5,13H2/b2-1+

InChI Key

YOQXTMPFKNSDGT-OWOJBTEDSA-N

Isomeric SMILES

C1COC2=C(O1)C=C(C=C2Br)/C=C/CN

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C=CCN

Origin of Product

United States

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